CFTR Potency: Ivacaftor Carboxylate (M6) is Pharmacologically Inactive Compared to Parent Ivacaftor
Ivacaftor carboxylate (M6) exhibits negligible CFTR potentiator activity, with a potency less than 1/50th that of the parent drug ivacaftor, and is formally classified as 'not active' [1]. In contrast, the active metabolite hydroxymethyl ivacaftor (M1) retains approximately 1/6th the potency of ivacaftor, demonstrating that M6 is the major inactive clearance product [1].
| Evidence Dimension | CFTR Potentiation (Potency Relative to Ivacaftor) |
|---|---|
| Target Compound Data | <1/50th the potency of ivacaftor (considered inactive) |
| Comparator Or Baseline | Ivacaftor (Parent Drug): 1 (Reference); Hydroxymethyl Ivacaftor (M1): 1/6th the potency |
| Quantified Difference | >50-fold lower potency than ivacaftor; >8.3-fold lower potency than M1 |
| Conditions | In vitro CFTR activity assays (unspecified cell type, referenced in patent exhibit IPR2017-01256, No. 1029) |
Why This Matters
This confirms M6 is an analytical marker of drug elimination, not a therapeutic entity, guiding its correct use as a reference standard for clearance studies rather than functional assays.
- [1] Morgan AJ, Nguyen S, Cheng C, Bridson G, Uttamsingh V, Wu L, Graham PB, Harbeson S. Design and Synthesis of Deuterated Analogs of Ivacaftor With Enhanced Pharmacokinetic Properties. IPR2017-01256, No. 1029 Exhibit. 2017 Apr 7. View Source
